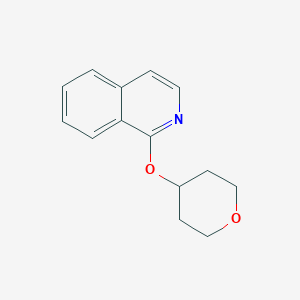

1-(氧杂环己烷-4-基氧基)异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Oxan-4-yloxy)isoquinoline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.279. The purity is usually 95%.

BenchChem offers high-quality 1-(Oxan-4-yloxy)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yloxy)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 异喹啉衍生物已显示出作为潜在抗癌剂的希望。研究人员探索了1-(氧杂环己烷-4-基氧基)异喹啉对各种癌细胞系的细胞毒性作用。 机制研究揭示了其诱导细胞凋亡、抑制细胞增殖和破坏肿瘤生长途径的能力 .

- 炎症在各种疾病中起着至关重要的作用。一些异喹啉衍生物通过调节炎症介质表现出抗炎作用。 研究表明,1-(氧杂环己烷-4-基氧基)异喹啉可能作为一种抗炎剂,使其与药物开发相关 .

- 神经退行性疾病,如阿尔茨海默病和帕金森病,需要有效的治疗干预。某些异喹啉衍生物表现出神经保护特性。 正在对1-(氧杂环己烷-4-基氧基)异喹啉对神经元健康的影响及其作为神经保护剂的潜力进行调查 .

- 异喹啉因其抗菌潜力而被研究。研究人员评估了1-(氧杂环己烷-4-基氧基)异喹啉对细菌、真菌和寄生虫的作用。 其抗菌和抗真菌特性使其成为新型抗菌药物开发的候选药物 .

- 疼痛管理仍然是研究的重点领域。包括1-(氧杂环己烷-4-基氧基)异喹啉在内的异喹啉衍生物已被研究其镇痛特性。 了解其作用机制和在止痛中的潜在用途至关重要 .

- 除了生物活性之外,异喹啉在材料科学中也有应用。研究人员探索了它们的光物理特性,例如荧光和磷光。 1-(氧杂环己烷-4-基氧基)异喹啉可以用作荧光团或掺入发光材料中 .

抗癌活性

抗炎特性

神经保护作用

抗菌活性

镇痛作用

光物理应用

这些应用突出了1-(氧杂环己烷-4-基氧基)异喹啉的多功能性及其在各个科学领域的潜在影响。 进一步的研究和开发将揭示额外的用途并完善其应用 . 如果你需要更多信息或有任何其他疑问,请随时提出!

安全和危害

未来方向

The synthesis of isoquinoline derivatives, including 1-(Oxan-4-yloxy)isoquinoline, is a hot topic in organic and medicinal chemistry . The development of diverse and practical approaches using water as a reaction medium in organic synthetic chemistry is desirable . The future direction in this field may involve the development of new strategies for the synthesis of isoquinoline derivatives .

作用机制

Isoquinolines are a class of organic compounds, which are nitrogenous secondary metabolites heterocyclic derivatives of amino acids . They are found in many plants, food, and even in the mammalian brain . The chemical structures of isoquinolines are similar to the well-known exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .

Target of Action

For instance, some isoquinoline sulfonamides have been reported as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase .

Mode of Action

Isoquinoline derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1bntiq) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been shown to exhibit neurotoxic activity to the dopamine neurons .

Pharmacokinetics

Isoquinoline derivatives are known to easily cross the blood-brain barrier (bbb) and migrate into the brain, producing behavioral and biochemical effects in monoamine systems .

Result of Action

Isoquinoline derivatives have been shown to lead to cell death via apoptosis as a result of their action .

Action Environment

It is known that isoquinoline derivatives are widely distributed in the environment, being present in many plants and foods .

生化分析

Cellular Effects

Isoquinolines have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Isoquinolines are known to be involved in various metabolic pathways .

Subcellular Localization

Some isoquinolines have been found to localize to specific subcellular compartments .

属性

IUPAC Name |

1-(oxan-4-yloxy)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYBZZWDWZSYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)